

A Comparative Guide to Ethyl N-Cbz-4-piperidineacetate as a Reference Standard

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl N-Cbz-4-piperidineacetate

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For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity and accurate characterization of reference standards are paramount for reliable analytical method development, validation, and quality control. This guide provides a comparative analysis of **Ethyl N-Cbz-4-piperidineacetate**, a key intermediate in the synthesis of various biologically active compounds, against viable alternative reference standards. The information presented herein is designed to assist researchers in making informed decisions for their analytical needs.

Physicochemical Properties and Purity

Ethyl N-Cbz-4-piperidineacetate is a piperidine derivative featuring a carboxybenzyl (Cbz) protecting group on the nitrogen atom and an ethyl acetate moiety at the 4th position of the piperidine ring. Its structural integrity and purity are crucial for its use as a reference standard. The table below compares its key properties with those of two common alternatives: its methyl ester analog and a similar compound with a tert-Butoxycarbonyl (Boc) protecting group.

Property	Ethyl N-Cbz-4-piperidineacetate	Methyl N-Cbz-4-piperidineacetate	Ethyl N-Boc-4-piperidineacetate
CAS Number	Not widely available	170737-53-8[1]	142851-03-4[2]
Molecular Formula	C ₁₇ H ₂₃ NO ₄	C ₁₆ H ₂₁ NO ₄ [1]	C ₁₃ H ₂₃ NO ₄ [2]
Molecular Weight	305.37 g/mol	291.34 g/mol [1]	257.33 g/mol [2]
Typical Purity	≥95%	≥98%[3]	≥97%[2]
Common Impurities	Starting materials (piperidine-4-acetic acid ethyl ester, benzyl chloroformate), residual solvents (e.g., ethyl acetate, dichloromethane), and by-products from incomplete reaction or degradation.	Starting materials (piperidine-4-acetic acid methyl ester, benzyl chloroformate), residual solvents.	Starting materials (piperidine-4-acetic acid ethyl ester, di-tert-butyl dicarbonate), residual solvents.

Analytical Characterization

The identity and purity of these reference standards are typically established using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of these compounds. A reversed-phase method is commonly employed.

Parameter	Ethyl N-Cbz-4-piperidineacetate	Methyl N-Cbz-4-piperidineacetate	Ethyl N-Boc-4-piperidineacetate
Column	C18 (e.g., 250 x 4.6 mm, 5 µm)	C18 (e.g., 250 x 4.6 mm, 5 µm)	C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase	Acetonitrile and water with 0.1% Trifluoroacetic acid (TFA) or Phosphoric acid[4]	Acetonitrile and water with 0.1% TFA	Acetonitrile and water with 0.1% TFA
Detection	UV at 210 nm or 254 nm	UV at 210 nm or 254 nm	UV at 210 nm (due to lack of strong chromophore)
Expected Purity	>95%	>98%	>97%

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR are essential for structural confirmation and can also be used for quantitative purity assessment (qNMR).

Nucleus	Ethyl N-Cbz-4-piperidineacetate (Predicted Chemical Shifts)	Methyl N-Cbz-4-piperidineacetate (Predicted Chemical Shifts)	Ethyl N-Boc-4-piperidineacetate (Literature Data)[5]
¹ H NMR (CDCl ₃ , δ)	~7.35 (m, 5H, Ar-H), ~5.1 (s, 2H, Ar-CH ₂), ~4.1 (q, 2H, O-CH ₂ -CH ₃), ~4.1 (br d, 2H, Pip-H), ~2.8 (br t, 2H, Pip-H), ~2.2 (d, 2H, CH ₂ -COO), ~1.9 (m, 1H, Pip-H), ~1.7 (m, 2H, Pip-H), ~1.2 (t, 3H, O-CH ₂ -CH ₃), ~1.1 (m, 2H, Pip-H)	~7.35 (m, 5H, Ar-H), ~5.1 (s, 2H, Ar-CH ₂), ~3.65 (s, 3H, O-CH ₃), ~4.1 (br d, 2H, Pip-H), ~2.8 (br t, 2H, Pip-H), ~2.2 (d, 2H, CH ₂ -COO), ~1.9 (m, 1H, Pip-H), ~1.7 (m, 2H, Pip-H), ~1.1 (m, 2H, Pip-H)	4.12 (q, 2H), 4.05 (br d, 2H), 2.75 (br t, 2H), 2.45 (m, 1H), 1.85 (br d, 2H), 1.65 (m, 2H), 1.44 (s, 9H), 1.25 (t, 3H)
¹³ C NMR (CDCl ₃ , δ)	~172 (C=O, ester), ~155 (C=O, carbamate), ~137 (Ar-C), ~128.5, ~128.0, ~127.8 (Ar-CH), ~67 (Ar-CH ₂), ~60.5 (O-CH ₂), ~44 (Pip-CH ₂), ~41 (CH ₂ -COO), ~35 (Pip-CH), ~32 (Pip-CH ₂), ~14 (CH ₃)	~173 (C=O, ester), ~155 (C=O, carbamate), ~137 (Ar-C), ~128.5, ~128.0, ~127.8 (Ar-CH), ~67 (Ar-CH ₂), ~51.5 (O-CH ₃), ~44 (Pip-CH ₂), ~41 (CH ₂ -COO), ~35 (Pip-CH), ~32 (Pip-CH ₂)	175.2, 154.8, 79.2, 60.3, 43.9, 41.1, 31.8, 28.5, 14.3

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

Ionization Mode	Ethyl N-Cbz-4-piperidineacetate	Methyl N-Cbz-4-piperidineacetate	Ethyl N-Boc-4-piperidineacetate
ESI-MS [M+H] ⁺	m/z 306.17	m/z 292.15	m/z 258.17
Key Fragments	Loss of the Cbz group (m/z 91, 135), loss of the ethyl acetate side chain.	Loss of the Cbz group (m/z 91, 135), loss of the methyl acetate side chain.	Loss of the Boc group (m/z 57), loss of the ethyl carboxylate group.

Application Context: Dopamine D4 Receptor Signaling

Piperidine derivatives are pivotal in neuroscience research, particularly as modulators of G-protein coupled receptors (GPCRs) like the dopamine D4 receptor. The D4 receptor is implicated in various neurological and psychiatric disorders, including schizophrenia and ADHD.^{[6][7][8]} Antagonists of the D4 receptor are of significant interest as potential therapeutics. **Ethyl N-Cbz-4-piperidineacetate** serves as a key building block for the synthesis of such antagonists.



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- To cite this document: BenchChem. [A Comparative Guide to Ethyl N-Cbz-4-piperidineacetate as a Reference Standard]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1315400#ethyl-n-cbz-4-piperidineacetate-as-a-reference-standard]

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